molecular formula C20H23NO6 B299803 Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate

Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate

Cat. No. B299803
M. Wt: 373.4 g/mol
InChI Key: XHZOMARNWAHTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as EMD 57283 and is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV).

Mechanism of Action

As mentioned earlier, EMD 57283 is a selective inhibitor of Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate. Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate is an enzyme that degrades incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate, EMD 57283 increases the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose control.
Biochemical and Physiological Effects:
EMD 57283 has been shown to have several biochemical and physiological effects. It increases the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion. It also improves beta-cell function and insulin sensitivity. In addition, EMD 57283 has been shown to decrease plasma glucose levels and HbA1c levels in patients with type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

One advantage of using EMD 57283 in lab experiments is its specificity for Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate. This allows for the selective inhibition of Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate without affecting other enzymes or receptors. However, one limitation is its potency, which may require higher concentrations to achieve the desired effect.

Future Directions

For the study of EMD 57283 include the development of more potent and selective inhibitors of Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of EMD 57283 involves several steps, including the reaction of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethyl 2-furoate in the presence of triethylamine to form the desired ester.

Scientific Research Applications

EMD 57283 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of type 2 diabetes mellitus by inhibiting Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate, which is an enzyme responsible for the degradation of incretin hormones. Incretin hormones play an important role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon secretion. By inhibiting Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate, EMD 57283 increases the levels of incretin hormones, leading to improved glucose control.

properties

Product Name

Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 5-[[(5-methyl-2-phenyl-1,3-dioxane-5-carbonyl)amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C20H23NO6/c1-3-24-17(22)16-10-9-15(27-16)11-21-19(23)20(2)12-25-18(26-13-20)14-7-5-4-6-8-14/h4-10,18H,3,11-13H2,1-2H3,(H,21,23)

InChI Key

XHZOMARNWAHTET-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2(COC(OC2)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2(COC(OC2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.